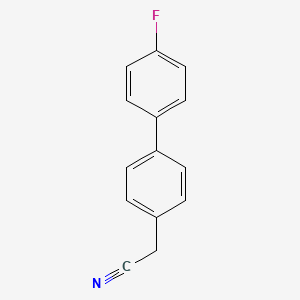

4-Cyanomethyl-4'-fluorobiphenyl

Description

Contextualization within Biphenyl (B1667301) and Nitrile Functional Group Chemistry

The chemical behavior and properties of 4-Cyanomethyl-4'-fluorobiphenyl are best understood by considering its constituent parts: the biphenyl scaffold, the cyanomethyl group, and the fluorine atom.

The biphenyl structure consists of two phenyl rings linked by a single bond. This framework is known for its rigidity and thermal stability. rsc.org Biphenyl derivatives are foundational in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs), due to their structural properties. rsc.org

The cyanomethyl group (-CH₂CN) , a type of nitrile, is a strongly electron-withdrawing group. This property enhances the electrophilicity of the molecule. The nitrile functional group is a key component in many organic compounds and is known for its role in creating molecules with positive dielectric anisotropy, a crucial property for materials used in liquid crystal displays (LCDs). rsc.org

The fluorine atom introduces several significant effects. Due to its high electronegativity and small size, fluorine can alter the electronic distribution, reactivity, and metabolic stability of a molecule. nih.gov In the context of biphenyls, fluorine substitution can influence the planarity of the two phenyl rings and enhance properties like lipophilicity, which is particularly relevant in the design of bioactive compounds. nih.govgoogle.com The introduction of fluorine into biphenyl structures is a common strategy in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. google.com

Significance in Advanced Organic Synthesis and Materials Science Research

4-Cyanomethyl-4'-fluorobiphenyl serves as a valuable intermediate in advanced organic synthesis and a key component in the development of new materials.

In organic synthesis , fluorinated biphenyl compounds are synthesized through various methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common and efficient for forming the C-C bond between the aryl rings. nih.govacs.org Structurally similar compounds, such as 4-Bromomethyl-2-cyanobiphenyl, are known to be important intermediates in the synthesis of pharmaceutical compounds like sartan-class drugs. sfdchem.com This highlights the role of cyanomethyl-substituted biphenyls as building blocks for more complex, biologically active molecules. The combination of the reactive cyanomethyl group and the fluorinated biphenyl core makes 4-Cyanomethyl-4'-fluorobiphenyl a versatile precursor for a range of target molecules.

In materials science , the research focus on biphenyl-nitrile derivatives has been heavily influenced by their application in liquid crystals. rsc.org The rigid biphenyl core combined with a polar nitrile group can lead to the formation of liquid crystalline phases over a wide temperature range. nih.gov Fluorinated biphenyls are also utilized in the development of OLEDs and organic semiconductors. rsc.org The specific properties of 4-Cyanomethyl-4'-fluorobiphenyl, arising from its unique substitution pattern, make it a compound of interest for creating novel materials with tailored electronic and optical properties.

Historical Evolution of Research on Biphenyl-Nitrile Derivatives

The historical significance of biphenyl-nitrile derivatives is intrinsically linked to the development of liquid crystal displays (LCDs). In the early 1970s, a pivotal breakthrough occurred when George William Gray and his team at the University of Hull synthesized 4-pentyl-4'-cyanobiphenyl (5CB). rsc.org This compound was one of the first to exhibit a stable nematic liquid crystal phase at room temperature.

The discovery of cyanobiphenyls was a game-changer for display technology. rsc.org The combination of the biphenyl structure and the nitrile group resulted in materials with the positive dielectric anisotropy required for the twisted nematic (TN) LCDs, which revolutionized electronic displays. rsc.org This success spurred extensive research into a wide array of cyanobiphenyl analogues, including those with different alkyl chains and other substituents, to optimize properties like melting point, clearing point, and viscosity for various applications. The work by Gray's group, supported by the UK Ministry of Defence, laid the foundation for the rapid adoption of LCDs in countless electronic devices. The continued exploration of related structures, including fluorinated derivatives like 4-Cyanomethyl-4'-fluorobiphenyl, is a direct legacy of this pioneering research.

Chemical Properties and Research Data

Below are tables summarizing key properties and research findings related to 4-Cyanomethyl-4'-fluorobiphenyl and its constituent chemical classes.

Table 1: Physicochemical Properties of 4-Cyanomethyl-4'-fluorobiphenyl

| Property | Value |

| CAS Number | 32193-98-9 |

| Molecular Formula | C₁₄H₁₀FN |

| Molecular Weight | 211.23 g/mol |

| Synonyms | 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile |

Data sourced from publicly available chemical databases.

Table 2: Key Research Findings on Related Biphenyl Derivatives

| Compound Class | Synthesis Method | Key Application Areas | Relevant Findings |

| Fluorinated Biphenyls | Suzuki-Miyaura Coupling nih.govacs.org | Medicinal Chemistry, Materials Science rsc.orgnih.gov | Fluorine substitution enhances metabolic stability and can modify electronic properties. nih.govgoogle.com |

| Cyanobiphenyls | Multi-step organic synthesis | Liquid Crystal Displays (LCDs) rsc.org | Exhibit positive dielectric anisotropy and stable nematic phases at room temperature. rsc.org |

| Cyanomethyl Biphenyls | Chemical reaction from precursors | Pharmaceutical Intermediates sfdchem.com | Serve as building blocks for complex molecules, such as sartan drugs. sfdchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVRVRSTVWIIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Analysis

The solid-state structure of 4-Cyano-4'-fluorobiphenyl has been determined through single-crystal X-ray diffraction, providing precise insights into its three-dimensional arrangement.

The crystal structure of 4-Cyano-4'-fluorobiphenyl has been resolved and published in Acta Crystallographica Section C. nih.gov The compound crystallizes in an orthorhombic system with the space group Pbca. nih.govresearchgate.net The crystal structure reveals that there is one molecule in the asymmetric unit. researchgate.net The unit cell parameters have been determined at a temperature of 298 K. researchgate.net

Below is a table summarizing the crystallographic data for 4-Cyano-4'-fluorobiphenyl.

| Crystal Parameter | Value |

| Molecular Formula | C₁₃H₈FN |

| Molecular Weight | 197.2 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 22.525(2) Å |

| b | 11.730(2) Å |

| c | 7.568(2) Å |

| V | 1999.7 ų |

| Z | 8 |

| Dₓ | 1.31 g cm⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 298(1) K |

| R-factor | 0.033 |

| Data sourced from Acta Crystallographica Section C (1991), 47(10), 2131-2134. nih.govresearchgate.net |

The crystal of 4-Cyano-4'-fluorobiphenyl is reported to be isostructural with 4,4'-dibromobiphenyl. researchgate.net While a detailed analysis of all intermolecular interactions and hydrogen bonding networks is not available in the provided search results, the isostructural relationship suggests a similar packing arrangement and types of non-covalent interactions, dominated by van der Waals forces and potentially weak C-H···N or C-H···F interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR spectral data, including chemical shifts and coupling constants for the proton environments of 4-Cyano-4'-fluorobiphenyl, were not found in the search results. Therefore, a data table for these findings cannot be generated.

Detailed ¹³C NMR spectral data assigning the chemical shifts for the carbon skeleton of 4-Cyano-4'-fluorobiphenyl were not available in the performed searches. Consequently, a data table for these findings cannot be provided.

While ¹⁹F NMR is a critical technique for studying fluorinated compounds, specific ¹⁹F NMR data for 4-Cyano-4'-fluorobiphenyl could not be located in the search results. Furthermore, no studies on the biotransformation of 4-Cyano-4'-fluorobiphenyl were identified. Research on related compounds, such as 4-fluorobiphenyl, has shown biotransformation by organisms like Cunninghamella elegans, which can be monitored by ¹⁹F NMR, but similar studies on the title compound are not documented in the available literature. nih.govresearchgate.netrsc.orgnih.gov

Advanced Multi-Dimensional NMR Techniques

Advanced multi-dimensional Nuclear Magnetic Resonance (NMR) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals in the 4-Cyanomethyl-4'-fluorobiphenyl molecule. These experiments help establish connectivity between atoms, which is crucial for confirming the molecular structure. However, no published 2D NMR spectra for this specific compound could be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

Molecular Weight Determination and Fragmentation Pattern Analysis

Standard mass spectrometry (MS) would be used to identify the molecular ion peak of 4-Cyanomethyl-4'-fluorobiphenyl. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula (C₁₄H₁₀FN). The fragmentation pattern observed in the mass spectrum would offer structural information, for instance, showing characteristic losses of the cyano (-CN) or cyanomethyl (-CH₂CN) groups. Specific mass spectrometry data for this compound are not available.

Isotopic Abundance Analysis

Analysis of the isotopic pattern of the molecular ion peak in the mass spectrum allows for further confirmation of the elemental composition. The relative abundances of the M+1 and M+2 peaks, resulting from the natural abundance of ¹³C and other isotopes, can be calculated and compared to the experimental spectrum. This analysis for 4-Cyanomethyl-4'-fluorobiphenyl has not been reported.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

| Technique | Expected Vibrational Modes for 4-Cyanomethyl-4'-fluorobiphenyl |

| Infrared (IR) Spectroscopy | C≡N stretch (nitrile), C-F stretch (fluoroaromatic), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), Biphenyl (B1667301) ring vibrations |

| Raman Spectroscopy | Complements IR spectroscopy, providing data on symmetric vibrations and the biphenyl backbone. |

No specific experimental IR or Raman spectra have been published for 4-Cyanomethyl-4'-fluorobiphenyl.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy investigates the electronic transitions within a molecule.

| Technique | Expected Observations for 4-Cyanomethyl-4'-fluorobiphenyl |

| UV-Vis Spectroscopy | Absorption maxima (λmax) corresponding to π→π* transitions within the biphenyl system. The presence of the fluorophenyl and cyanomethylphenyl groups would influence the exact position and intensity of these absorptions. |

| Fluorescence Spectroscopy | The compound may exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum would be characteristic of the molecule's electronic structure and environment. |

Published UV-Vis and fluorescence spectra for this specific compound are not available.

Microwave Spectroscopy for Rotational Transitions

Microwave spectroscopy is a high-resolution technique used in the gas phase to determine the precise molecular geometry by measuring the rotational transitions of molecules. This analysis would yield data on bond lengths and angles with high precision. There is no indication in the scientific literature that a microwave spectroscopy study has been performed on 4-Cyanomethyl-4'-fluorobiphenyl.

Mechanistic Investigations of Reactions Involving 4 Cyanomethyl 4 Fluorobiphenyl

Reaction Pathway Elucidation in Synthetic Transformations

The synthesis of biphenyl (B1667301) derivatives often involves cross-coupling reactions. While specific mechanistic studies detailing the complete synthetic pathway of 4-Cyanomethyl-4'-fluorobiphenyl are not extensively documented in the provided search results, related reactions offer insights into plausible pathways. For instance, the synthesis of similar fluorobiphenyl compounds can proceed through mechanisms involving organometallic intermediates.

A general and widely utilized method for forming the biphenyl scaffold is the Suzuki coupling reaction. In a typical Suzuki coupling, the reaction pathway involves the following key steps:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (e.g., a fluorobromobenzene derivative).

Transmetalation: The resulting organopalladium(II) complex reacts with an organoboron compound (e.g., a cyanomethylphenylboronic acid derivative), transferring the organic group to the palladium center.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the biphenyl product and regenerate the palladium(0) catalyst.

Another potential pathway for forming related structures involves a radical-relay mechanism. For example, a copper-catalyzed enantioconvergent deborylative cyanation has been reported to proceed through such a mechanism. nih.gov In this process, an aniline-assisted homolysis of a carbon-boron bond generates prochiral alkyl radicals, which are then functionalized by a copper(II) cyanide species. nih.gov This suggests that radical pathways could be explored for the synthesis and functionalization of 4-Cyanomethyl-4'-fluorobiphenyl.

Kinetic Studies of Derivatization and Functionalization Reactions

For example, in a hypothetical hydrolysis of the nitrile group to a carboxylic acid, a kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., different acid or base concentrations, temperatures). The data obtained could then be used to derive a rate law and propose a detailed reaction mechanism.

Catalytic Mechanisms in Cross-Coupling and C-H Activation Processes

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis and functionalization of 4-Cyanomethyl-4'-fluorobiphenyl can benefit from various catalytic systems.

Cross-Coupling Reactions: As mentioned earlier, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille couplings are standard methods for constructing the biphenyl core. The catalytic cycle for these reactions is well-established and involves oxidative addition, transmetalation (for Suzuki and Stille), or migratory insertion (for Heck), followed by reductive elimination or β-hydride elimination.

Copper-catalyzed cross-coupling reactions have also emerged as powerful tools. For instance, a copper-catalyzed method for the cross-coupling of alkyl bromides with organozinc reagents has been developed, demonstrating broad functional group tolerance. researchgate.net A proposed mechanism for such reactions often involves a Cu(I)/Cu(III) or a radical-based catalytic cycle.

C-H Activation: Direct C-H activation is an increasingly important strategy for molecular synthesis, offering a more atom-economical approach by avoiding pre-functionalization steps. nih.gov Manganese-catalyzed C-H activation has been used for the late-stage functionalization of complex molecules like peptides. nih.gov A potential application to 4-Cyanomethyl-4'-fluorobiphenyl could involve the direct coupling of a reaction partner to one of the aromatic rings, guided by a directing group if necessary. The catalytic cycle for such a process typically involves C-H metalation, insertion of the coupling partner, and reductive elimination.

| Catalytic Process | Catalyst Type | Key Mechanistic Steps | Potential Application to 4-Cyanomethyl-4'-fluorobiphenyl |

| Suzuki Coupling | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Synthesis of the biphenyl core |

| Copper-Catalyzed Cross-Coupling | Copper | Oxidative Addition/Radical Formation, Reductive Elimination | Functionalization of the biphenyl scaffold |

| C-H Activation | Manganese/Rhodium/Palladium | C-H Metalation, Migratory Insertion, Reductive Elimination | Direct functionalization of the aromatic rings |

Stereochemical and Regiochemical Control in Chemical Transformations

Controlling stereochemistry and regiochemistry is a central challenge in organic synthesis, and it is particularly relevant when introducing new functional groups to a molecule like 4-Cyanomethyl-4'-fluorobiphenyl.

Stereochemical Control: For reactions that generate a new chiral center, controlling the stereochemical outcome is crucial. While 4-Cyanomethyl-4'-fluorobiphenyl itself is achiral, reactions at the methylene (B1212753) group of the cyanomethyl moiety could potentially create a stereocenter. For example, an asymmetric alkylation of the benzylic position would require a chiral catalyst or auxiliary to induce enantioselectivity. The mechanism of stereocontrol often involves the formation of a diastereomeric transition state with a significant energy difference, leading to the preferential formation of one enantiomer.

Regiochemical Control: In reactions involving the aromatic rings, such as electrophilic aromatic substitution or C-H activation, controlling the position of the incoming group (regiochemistry) is critical. The existing substituents on the biphenyl rings will direct the incoming electrophile to specific positions. The fluorine atom is an ortho-, para-director, while the cyanomethyl group's directing effect is more complex. In C-H activation, the regioselectivity is often governed by the directing group used and the steric and electronic properties of the substrate and catalyst. DFT calculations can be a valuable tool to predict and understand the regiochemical outcomes of such reactions. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to provide information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for biphenyl (B1667301) derivatives typically focus on optimizing the molecular geometry, calculating electronic properties, and predicting spectroscopic signatures. For compounds analogous to 4-Cyanomethyl-4'-fluorobiphenyl, DFT studies have been employed to determine properties such as dipole moments and polarizability. The B3LYP functional with a 6-31G(d) basis set is a common level of theory for such investigations of biphenyl derivatives.

The introduction of substituents like the cyano (-CN) and fluoro (-F) groups significantly influences the electronic properties of the biphenyl core. The cyano group is a strong electron-withdrawing group, while the fluorine atom is highly electronegative. DFT calculations on similar molecules have shown that these substitutions can lead to a considerable dipole moment. For instance, studies on biphenyl derivatives with polar functional groups have demonstrated that the magnitude and orientation of the dipole moment are highly dependent on the nature and position of the substituents jcsp.org.pk. In the case of 4-Cyanomethyl-4'-fluorobiphenyl, the opposing electronic effects of the cyanomethyl and fluoro groups would create a significant dipole moment along the long axis of the molecule.

Furthermore, DFT calculations are instrumental in understanding the conformational preferences of biphenyl systems. The dihedral angle between the two phenyl rings is a key geometric parameter. For biphenyl itself, the rings are twisted relative to each other in the gas phase to minimize steric hindrance libretexts.org. Substituents on the rings can alter this angle. DFT calculations can predict the rotational barrier and the equilibrium dihedral angle for substituted biphenyls.

| Property | Predicted Value | Method |

| Dipole Moment | ~4-6 D | B3LYP/6-31G(d) |

| Dihedral Angle | ~30-40° | B3LYP/6-31G(d) |

| HOMO Energy | B3LYP/6-31G(d) | |

| LUMO Energy | B3LYP/6-31G(d) | |

| Energy Gap (HOMO-LUMO) | B3LYP/6-31G(d) | |

| Note: The values in this table are hypothetical and are intended to be illustrative of the data that would be obtained from a DFT calculation. Specific values for 4-Cyanomethyl-4'-fluorobiphenyl would require a dedicated computational study. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For flexible molecules like biphenyls, MD simulations can provide insights into their conformational landscapes and the transitions between different conformations. The primary focus of MD simulations on biphenyl derivatives is often the torsional dynamics around the inter-ring bond acs.org.

MD simulations have been used to study the conformational mobility of polychlorinated biphenyls (PCBs), providing detailed information about their flexibility and preferred geometries nih.gov. Similar approaches could be applied to 4-Cyanomethyl-4'-fluorobiphenyl to understand its conformational behavior in different environments, such as in solution or in a liquid crystalline phase.

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict various spectroscopic parameters, which can aid in the identification and characterization of a compound. Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-visible absorption spectra by calculating the energies of electronic transitions frontiersin.org. The results of such calculations can help in interpreting experimental spectra and understanding the relationship between molecular structure and optical properties frontiersin.orgfrontiersin.org. For 4-Cyanomethyl-4'-fluorobiphenyl, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which would likely involve π-π* transitions within the biphenyl system.

Similarly, DFT calculations can be used to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. This can assist in the assignment of vibrational modes to specific molecular motions.

Computational methods can also be used to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, the activation energy and thermodynamics of a reaction can be determined. This can provide insights into the reactivity of the molecule and the mechanisms of its chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (where applicable to academic research)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. These models are widely used in drug discovery and environmental toxicology.

In the context of biphenyls, QSAR studies have been extensively applied to predict the toxicity of polychlorinated biphenyls (PCBs) nih.govsciencepublishinggroup.com. These models use various molecular descriptors, which are numerical representations of the chemical structure, to predict the toxicity of different PCB congeners. Descriptors can include electronic properties (such as orbital energies and dipole moments), steric properties (such as molecular volume and surface area), and hydrophobic properties (such as the octanol-water partition coefficient, logP).

While there are no specific QSAR models for 4-Cyanomethyl-4'-fluorobiphenyl reported in the literature, the principles of QSAR could be applied to a series of related compounds to predict a property of interest, provided that sufficient experimental data is available for model development. For example, if this compound were part of a series being investigated for a particular biological activity, a QSAR model could be developed to guide the design of new, more potent analogues. The development of such a model would involve calculating a range of molecular descriptors for each compound in the series and then using statistical methods to find a correlation between these descriptors and the observed activity. The robustness and predictive power of the resulting model would then need to be rigorously validated.

Research Applications and Derivatization in Advanced Chemical Systems

Role as a Key Intermediate in Complex Molecule Synthesis

The 4-cyanomethyl-4'-fluorobiphenyl scaffold serves as a foundational building block for the synthesis of a diverse range of more complex molecules. Its utility stems from the ability to selectively modify both the cyanomethyl group and the aromatic rings, allowing for the systematic construction of novel chemical entities.

Synthesis of Fluorinated Biphenyl (B1667301) Derivatives for Academic Exploration

In the realm of synthetic organic chemistry, 4-cyanomethyl-4'-fluorobiphenyl is a valuable precursor for creating a variety of fluorinated biphenyl derivatives. The presence of the fluorine atom imparts unique electronic properties and can influence the conformational preferences of the resulting molecules. A primary synthetic strategy for elaborating this core structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the linkage of the fluorobiphenyl unit with other aromatic or aliphatic groups.

For instance, if 4-cyanomethyl-4'-fluorobiphenyl were to be synthesized via a Suzuki-Miyaura coupling, a plausible pathway would involve the reaction of a halobenzyl cyanide with 4-fluorophenylboronic acid, or conversely, 4-bromofluorobenzene with a cyanomethylphenylboronic acid. The versatility of this reaction allows for the introduction of a wide array of substituents onto the biphenyl system, leading to a library of novel compounds for further study.

Table 1: Representative Suzuki-Miyaura Coupling Reaction for Biphenyl Synthesis

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 4-Bromobenzyl cyanide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Cyanomethyl-4'-fluorobiphenyl |

| 4-Iodobenzyl cyanide | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 4-Cyanomethyl-4'-fluorobiphenyl |

This table presents a representative synthetic approach.

Incorporation into Nitrile-Based Inhibitors and Bioactive Molecules

The nitrile group is a key pharmacophore in a multitude of bioactive molecules and approved pharmaceuticals. rsc.orgresearchgate.net Its inclusion can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and block metabolically labile sites. researchgate.netnih.gov The cyanomethyl group of 4-cyanomethyl-4'-fluorobiphenyl provides a reactive handle for its incorporation into larger, more complex bioactive scaffolds.

The nitrile functionality can act as a hydrogen bond acceptor and engage in polar interactions within enzyme active sites. nih.gov Medicinal chemists can leverage the 4-cyanomethyl-4'-fluorobiphenyl fragment to design novel inhibitors targeting a range of enzymes. The fluorinated biphenyl moiety can also contribute to binding through hydrophobic and π-π stacking interactions, while the fluorine atom can modulate the electronic properties of the molecule and potentially improve metabolic stability. researchgate.net The cyanomethyl group itself has been incorporated into various bioactive compounds to enhance their properties. taylorandfrancis.com

Development of Enzyme Inhibitors (e.g., Cruzain Inhibitors) for Chemical Biology

Cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, is a validated drug target for the treatment of Chagas disease. The development of cruzain inhibitors is an active area of research in chemical biology and medicinal chemistry. Many potent enzyme inhibitors feature aromatic scaffolds that can fit into the active site of the target protein.

The 4-cyanomethyl-4'-fluorobiphenyl core can serve as a scaffold for the design of novel, non-peptidic cruzain inhibitors. The biphenyl structure can occupy hydrophobic pockets within the enzyme's active site, while the nitrile group can be positioned to interact with key amino acid residues. Synthetic modifications of the cyanomethyl group or further substitution on the aromatic rings can be explored to optimize potency and selectivity for cruzain over host-cell proteases.

Table 2: Potential Modifications of 4-Cyanomethyl-4'-fluorobiphenyl for Inhibitor Synthesis

| Modification Site | Potential Reaction | Resulting Functionality |

| Cyanomethyl Group | Hydrolysis | Carboxylic Acid |

| Cyanomethyl Group | Reduction | Amine |

| Aromatic Rings | Electrophilic Aromatic Substitution | Introduction of various substituents |

This table outlines potential synthetic transformations to generate a library of derivatives for biological screening.

Exploration in Advanced Materials Science Research

Beyond its applications in the life sciences, 4-cyanomethyl-4'-fluorobiphenyl is a precursor for the development of advanced materials, owing to the properties conferred by its rigid biphenyl core and polar nitrile group.

Precursor for Liquid Crystal Systems

Cyanobiphenyls are a well-established class of liquid crystals, with 4-pentyl-4'-cyanobiphenyl (5CB) being a classic example. wikipedia.org These materials are central to liquid crystal display (LCD) technology. The elongated, rigid structure of the biphenyl core, combined with the strong dipole moment of the terminal cyano group, are key features that promote the formation of liquid crystalline phases. tandfonline.comnih.gov

4-Cyanomethyl-4'-fluorobiphenyl shares the essential cyanobiphenyl core structure, making it a promising candidate as a precursor for novel liquid crystal materials. tandfonline.commdpi.com The introduction of a fluorine atom can influence the dielectric anisotropy and other physical properties of the resulting liquid crystal. researchgate.net Synthetic modification of the cyanomethyl group, for instance, by chain extension, could lead to a homologous series of compounds with varying mesophase behavior.

Table 3: Phase Transition Temperatures of a Representative Cyanobiphenyl Liquid Crystal (5CB)

| Transition | Temperature (°C) |

| Crystal to Nematic | 22.5 |

| Nematic to Isotropic | 35.0 |

Data for 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) is provided for illustrative purposes. wikipedia.org

Integration into Polymer Architectures for Specific Chemical Properties

The incorporation of mesogenic units, such as cyanobiphenyls, into polymer architectures can lead to the formation of side-chain liquid crystalline polymers (SCLCPs). acs.orgresearchgate.net These materials combine the properties of polymers with the anisotropic characteristics of liquid crystals, finding applications in optical films and data storage.

4-Cyanomethyl-4'-fluorobiphenyl can be chemically modified to introduce a polymerizable group, such as a methacrylate (B99206) or acrylate, onto the cyanomethyl or the biphenyl core. Subsequent polymerization of this monomer would result in a polymer with pendant fluorinated cyanobiphenyl moieties. The nature of the polymer backbone, the length of the spacer connecting the mesogen to the backbone, and the mesogenic unit itself all influence the thermal and optical properties of the resulting SCLCP. acs.org The presence of the fluorinated cyanobiphenyl side chains can induce self-assembly into ordered nanostructures, imparting unique properties to the bulk material. mdpi.com

Biochemical and Biological Tool Development

The development of precise molecular tools is fundamental to advancing our understanding of complex biological systems. Chemical compounds are often engineered to serve as probes or tracers to investigate biological targets and pathways.

Probes for Target Engagement Studies in Academic Research

Target engagement is a critical concept in drug discovery and chemical biology, referring to the direct interaction of a molecule with its intended biological target. Probes are essential for confirming and quantifying this engagement in a cellular or in vivo context. While no specific studies detail the use of 4-Cyanomethyl-4'-fluorobiphenyl as a target engagement probe, the general characteristics of such probes can be described.

Typically, a chemical scaffold with known affinity for a target is modified to include a reporter group, such as a fluorophore or a biotin (B1667282) tag. For a compound like 4-Cyanomethyl-4'-fluorobiphenyl to be developed into a target engagement probe, its core biphenyl structure would need to be recognized by a specific protein target. The cyanomethyl or fluoro group could then be a site for chemical modification to attach a reporter molecule without significantly disrupting the binding affinity. Techniques like fluorescence polarization, Förster resonance energy transfer (FRET), and cellular thermal shift assays (CETSA) are commonly employed to measure target engagement using such probes.

Radiotracers for Non-Invasive Imaging Research

Radiotracers are molecules where one or more atoms have been replaced by a radioisotope. These are instrumental in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These methods allow for the visualization and quantification of biochemical processes in living organisms.

For 4-Cyanomethyl-4'-fluorobiphenyl to be utilized as a radiotracer, it would typically be radiolabeled with a positron-emitting isotope, most commonly Fluorine-18, given the presence of a fluorine atom in its structure. The synthesis would involve incorporating ¹⁸F into the 4'-fluoro position of the biphenyl ring. The resulting radiotracer, [¹⁸F]4-Cyanomethyl-4'-fluorobiphenyl, could then be administered to a subject, and its distribution and accumulation in different tissues would be monitored by a PET scanner. The utility of such a tracer would be entirely dependent on its pharmacokinetic properties and its specific affinity for a biological target of interest, such as a receptor or an enzyme. However, there is no current literature to suggest that 4-Cyanomethyl-4'-fluorobiphenyl has been developed or utilized for this purpose.

Environmental Chemistry Research Perspectives

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact on ecosystems. This involves studying their degradation processes and identifying the resulting metabolites.

Degradation Pathways and Mechanisms in Environmental Matrices

The environmental degradation of a compound like 4-Cyanomethyl-4'-fluorobiphenyl can occur through various abiotic and biotic processes. Abiotic degradation may involve photolysis (breakdown by light) or hydrolysis (reaction with water). Biotic degradation, or biodegradation, is mediated by microorganisms such as bacteria and fungi.

Given its structure, the biodegradation of 4-Cyanomethyl-4'-fluorobiphenyl would likely proceed through pathways established for other biphenyl and nitrile-containing compounds. The biphenyl core is typically targeted by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This initial oxidation step increases the water solubility of the compound and makes the rings more susceptible to cleavage.

The presence of the fluorine atom can significantly influence the rate and pathway of degradation. The carbon-fluorine bond is very strong, making fluorinated compounds generally more resistant to microbial degradation. However, microorganisms capable of dehalogenating fluorinated aromatic compounds have been identified.

The cyanomethyl group (-CH₂CN) can be metabolized through several enzymatic pathways. Nitrilase enzymes can hydrolyze the nitrile directly to a carboxylic acid (forming 4-(carboxymethyl)-4'-fluorobiphenyl) and ammonia. Alternatively, a nitrile hydratase can convert the nitrile to an amide (forming 4-(acetamido)-4'-fluorobiphenyl), which can then be further hydrolyzed by an amidase to the carboxylic acid.

A hypothetical degradation pathway could therefore involve initial oxidation of the biphenyl rings, followed by or concurrent with the transformation of the cyanomethyl group.

| Potential Degradation Step | Enzymatic Process | Potential Intermediate Product |

| Ring Hydroxylation | Dioxygenase | Dihydroxy-4-cyanomethyl-4'-fluorobiphenyl |

| Ring Cleavage | Extradiol or Intradiol Dioxygenase | Ring-opened aliphatic acids |

| Nitrile Hydrolysis | Nitrilase | 4-(Carboxymethyl)-4'-fluorobiphenyl |

| Nitrile Hydration | Nitrile Hydratase/Amidase | 4-(Acetamido)-4'-fluorobiphenyl |

| Defluorination | Dehalogenase | 4-Cyanomethyl-4'-hydroxybiphenyl |

This table presents hypothetical degradation steps based on known pathways for related compounds, as specific data for 4-Cyanomethyl-4'-fluorobiphenyl is unavailable.

Metabolite Identification and Characterization in Environmental Samples

The identification of metabolites is essential for understanding the complete environmental fate of a chemical. This process typically involves laboratory studies using environmental matrices such as soil or water, which are spiked with the compound of interest and incubated under controlled conditions.

Samples are collected over time and analyzed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is the primary tool for separating and identifying potential metabolites. By comparing the mass spectra of the parent compound with those of the compounds detected in the incubated samples, researchers can identify molecules that have undergone biotransformation. The exact structure of the metabolites is then confirmed by comparing their retention times and fragmentation patterns with those of synthesized chemical standards.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating complex mixtures, making it indispensable for the quality control and purity assessment of chemical compounds. solubilityofthings.com Its significance lies in its ability to isolate individual components from a sample, which can then be identified and quantified. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the quantitative analysis of non-volatile compounds like 4-Cyanomethyl-4'-fluorobiphenyl. arlok.com It is widely used in the pharmaceutical industry for determining the purity of active ingredients and for stability studies. solubilityofthings.comarlok.com The technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase that is pumped through the system at high pressure. arlok.comresearchgate.net

For the analysis of biphenyl (B1667301) compounds, reversed-phase HPLC is frequently employed. A typical HPLC system for quantifying 4-Cyanomethyl-4'-fluorobiphenyl would utilize a C18 stationary phase, which is hydrophobic in nature. The separation is achieved using a mobile phase consisting of a mixture of an aqueous solvent (like water with a pH modifier such as trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govmdpi.com Detection is commonly performed using a Photo Diode Array (PDA) or a UV detector, as the biphenyl structure absorbs ultraviolet light. nih.gov The resulting chromatogram displays peaks corresponding to each separated component, with the area under the peak being proportional to the concentration of the analyte. arlok.com

A developed HPLC method for a similar biphenyl derivative demonstrated excellent performance, which can be extrapolated for 4-Cyanomethyl-4'-fluorobiphenyl analysis. researchgate.net Key parameters for such a method are outlined in the table below.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Luna C18 Reversed-Phase Column (250 x 4.6 mm, 5 µm) nih.gov | Provides hydrophobic surface for separation. |

| Mobile Phase | Acetonitrile and water (pH adjusted to 3.2) researchgate.net | Elutes the compound from the column; composition is optimized for resolution. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak shape. |

| Detection | UV at 258 nm researchgate.net | The biphenyl structure allows for sensitive detection at this wavelength. |

| Column Temperature | 40 °C researchgate.net | Ensures reproducible retention times and improves peak symmetry. |

| Injection Volume | 20-30 µl researchgate.netnih.gov | The amount of sample introduced into the system for analysis. |

This is an interactive data table. Users can sort and filter the data as needed.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. ijpsonline.com In the context of 4-Cyanomethyl-4'-fluorobiphenyl, which is a solid with a relatively high boiling point, GC is not the primary method for analyzing the compound itself. Instead, it is expertly suited for the detection and quantification of volatile impurities that may be present from the synthesis process, such as residual solvents. ijpsonline.comd-nb.info The International Conference on Harmonization (ICH) classifies residual solvents based on their toxicity, and their levels in pharmaceutical substances are strictly controlled. biomedres.us

In a typical GC analysis, the sample is diluted in a suitable solvent and injected into a heated inlet, where it is vaporized. A carrier gas, usually an inert gas like helium or nitrogen, transports the vaporized sample through a capillary column. mdpi.com The column's stationary phase interacts differently with various compounds, leading to their separation based on boiling points and polarity. ijpsonline.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. researchgate.net

| Parameter | Typical Condition | Purpose |

| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm film) | A common, non-polar column suitable for a wide range of volatile organic compounds. |

| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 150°C, ramp to 300°C | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for the quantification of organic volatile impurities. |

This is an interactive data table. Users can sort and filter the data as needed.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an enhanced level of analytical capability. They are particularly valuable for identifying unknown impurities and analyzing complex mixtures where chromatographic separation alone is insufficient. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. d-nb.info This makes it an ideal tool for the definitive identification of volatile and semi-volatile impurities in a 4-Cyanomethyl-4'-fluorobiphenyl sample. thermofisher.com As components elute from the GC column, they enter the mass spectrometer's ion source. nih.gov Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. nih.gov

The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that serves as a chemical "fingerprint." nih.gov By comparing this spectrum to established libraries, such as the National Institute of Standards and Technology (NIST) library, unknown impurities can be identified with a high degree of confidence. mdpi.com For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific m/z values characteristic of the target analyte are monitored, significantly increasing sensitivity and selectivity. d-nb.info

| Impurity Class | Potential Compounds | Characteristic m/z Ions for Identification |

| Aromatic Solvents | Toluene, Xylenes | 91, 92, 106 |

| Chlorinated Solvents | Dichloromethane | 49, 84, 86 |

| Synthesis Byproducts | Biphenyl, Fluorobiphenyl | 154, 172 |

This is an interactive data table. Users can sort and filter the data as needed.

For the analysis of non-volatile compounds like 4-Cyanomethyl-4'-fluorobiphenyl and its potential non-volatile impurities or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the premier analytical tools. nih.gov These methods offer unparalleled sensitivity and selectivity. scispace.com The LC system separates the components of the mixture, which are then introduced into the mass spectrometer. An Electrospray Ionization (ESI) source is typically used, which creates charged droplets that evaporate to produce gas-phase ions of the analyte molecules with minimal fragmentation. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to the compound of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. eurofins.com This process, known as a transition, is highly specific to the chemical structure of the analyte, virtually eliminating matrix interferences and allowing for extremely low detection limits, often in the nanogram-per-milliliter (ng/mL) range or lower. nih.govresearchgate.net This makes LC-MS/MS particularly suitable for trace-level analysis in complex matrices.

Method Validation and Quality Control in Academic Research Settings

To ensure that analytical data are reliable, accurate, and reproducible, the methods used must be validated. wjarr.com Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. solubilityofthings.comglobalresearchonline.net In academic research, while the regulatory stringency might differ from industry, the fundamental principles of quality control remain critical for generating credible results. nih.govnih.gov

Key validation parameters, often following guidelines from the International Conference on Harmonization (ICH), include: wjarr.comglobalresearchonline.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. solubilityofthings.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve. nih.gov

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. wjarr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. wjarr.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as on different days or with different analysts. wjarr.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comglobalresearchonline.net It can be determined based on the signal-to-noise ratio, typically 3:1. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comglobalresearchonline.net The signal-to-noise ratio for LOQ is commonly 10:1. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net

Implementing quality control measures, such as running system suitability tests before each analytical batch and periodically analyzing quality control samples with known concentrations, ensures the continued performance of the validated method. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 4-Cyanomethyl-4'-fluorobiphenyl and its derivatives. Traditional cross-coupling reactions, while effective, often rely on expensive catalysts, harsh conditions, and generate significant waste. Emerging strategies aim to overcome these limitations.

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic chemistry. For biphenyl (B1667301) synthesis, this includes the use of recyclable solid catalysts and solvent-free conditions. acs.org Methodologies that reduce energy consumption and avoid hazardous reagents like strong acids or toxic metal catalysts are a key area of development. acs.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. acs.orgnih.gov This technology is particularly advantageous for managing hazardous or unstable intermediates and can be telescoped into multi-step syntheses without manual intervention. nih.govthieme-connect.de The application of flow chemistry could streamline the production of 4-Cyanomethyl-4'-fluorobiphenyl, making it more accessible for various applications.

Biocatalysis: Enzymatic synthesis represents a frontier in sustainable chemistry, offering high selectivity under mild conditions. researchgate.nethillsdale.edu While the direct enzymatic synthesis of this specific compound is not yet established, future research could explore the use of engineered enzymes, such as fluorinases or cytochrome P450s, for the selective fluorination or functionalization of biphenyl precursors. nih.govresearchgate.net Biocatalytic methods could also be employed for late-stage functionalization, allowing for the creation of diverse derivative libraries. acs.org

| Synthesis Strategy | Potential Advantages |

| Green Catalysis | Recyclable catalysts, reduced waste, solvent-free conditions. |

| Flow Chemistry | Improved safety, scalability, higher yields, process automation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Expanded Applications in Medicinal Chemistry and Chemical Biology

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govelsevierpure.com The 4-Cyanomethyl-4'-fluorobiphenyl scaffold is a promising starting point for the discovery of new therapeutic agents and chemical probes.

Scaffold for Drug Discovery: The fluorinated biphenyl motif is present in numerous bioactive molecules with a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The cyanomethyl group can be readily converted into other functional groups, such as carboxylic acids, amides, or tetrazoles, which are commonly found in pharmaceuticals. This versatility allows for the generation of large libraries of derivatives for high-throughput screening. Future work could involve using this scaffold to design novel kinase inhibitors, receptor antagonists, or modulators of protein-protein interactions.

Probes for Chemical Biology: Fluorescent chemosensors are powerful tools for detecting and quantifying biologically relevant ions and molecules. nih.govuzh.ch The biphenyl core can serve as a fluorophore, and the cyanomethyl group can be modified to act as a recognition site. Derivatives of 4-Cyanomethyl-4'-fluorobiphenyl could be developed as "turn-on" fluorescent sensors for metal ions like Al³⁺ and Zn²⁺, where binding induces a significant increase in fluorescence intensity. rsc.org Such probes could be used for cellular imaging and studying the role of metal ions in biological processes.

| Potential Application | Rationale |

| Novel Therapeutics | Fluorine enhances drug-like properties; cyanomethyl group allows for diverse functionalization. |

| Chemical Probes | Biphenyl core acts as a fluorophore; functional groups can be tailored for specific analyte recognition. |

| Bio-orthogonal Chemistry | The cyanomethyl group could potentially be used in bio-orthogonal ligation reactions for labeling biomolecules. |

Integration into Advanced Materials and Nanoscience

The rigid, rod-like structure of the cyanobiphenyl unit is a cornerstone of liquid crystal (LC) technology. The addition of a fluorine atom and a flexible cyanomethyl group suggests that 4-Cyanomethyl-4'-fluorobiphenyl and its derivatives could find applications in next-generation materials.

Liquid Crystals: Fluorinated liquid crystals are essential components in modern displays, such as thin-film transistor (TFT) displays, due to their desirable dielectric anisotropy, optical properties, and stability. researchgate.netresearchgate.net The cyano group in cyanobiphenyls contributes to their strong positive dielectric anisotropy, a key property for LC alignment in an electric field. tandfonline.comresearchgate.net Future research could explore the liquid crystalline properties of derivatives of 4-Cyanomethyl-4'-fluorobiphenyl, aiming to create materials with optimized switching times, operating voltages, and thermal ranges for applications in advanced displays and photonics. nih.govdakenchem.com

Organic Electronics: Biphenyl derivatives are widely used in organic light-emitting diodes (OLEDs) as host materials, electron transport layers, or emissive components. nih.govacs.orgresearching.cn The biphenyl core provides good charge transport properties and high triplet energy. nih.gov The electronic properties of 4-Cyanomethyl-4'-fluorobiphenyl could be tuned through derivatization to develop new materials for blue phosphorescent OLEDs or other optoelectronic devices. doi.orgdigitellinc.com

Nanoscience and Self-Assembly: Cyanobiphenyls are known to self-assemble into well-defined nanostructures, such as droplets and microstripes, on various surfaces. acs.orgnih.gov These organized systems can be used as templates or as responsive materials for sensing applications. For instance, self-assembled droplets of cyanobiphenyls have been used as chemical sensors for volatile organic compounds. acs.orgacs.org The specific functional groups of 4-Cyanomethyl-4'-fluorobiphenyl could be exploited to control the self-assembly process and to introduce new functionalities into the resulting nanomaterials, potentially for use in nanophotonics or as smart surfaces.

Advancements in Theoretical and Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules and materials. Theoretical and predictive modeling will play a crucial role in unlocking the full potential of 4-Cyanomethyl-4'-fluorobiphenyl.

Density Functional Theory (DFT) Studies: DFT calculations are widely used to predict the geometric and electronic properties of molecules. tandfonline.comichem.md For fluorinated biphenyls, DFT can be used to understand the impact of the fluorine substituent on molecular conformation, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.orguva.esworldscientific.com This information is critical for predicting reactivity, photophysical properties, and suitability for applications in organic electronics. nih.gov

Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 4-Cyanomethyl-4'-fluorobiphenyl derivatives with their biological activity. By building computational models based on experimental data, researchers can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

Modeling for Materials Science: Computational simulations can predict the bulk properties of materials, such as the mesophase behavior of liquid crystals or the charge transport efficiency in organic semiconductors. By modeling the intermolecular interactions and molecular packing of 4-Cyanomethyl-4'-fluorobiphenyl derivatives, researchers can rationally design new materials with targeted properties for displays, sensors, or other advanced applications.

| Modeling Technique | Application Area | Predicted Properties |

| DFT | Molecular Design | Geometry, electronic structure, reactivity, spectral properties. acs.orgtandfonline.com |

| QSAR | Drug Discovery | Biological activity, toxicity, pharmacokinetic properties. |

| Molecular Dynamics | Materials Science | Liquid crystal phase behavior, self-assembly, charge transport. |

Interdisciplinary Research Opportunities

The unique combination of properties inherent in the 4-Cyanomethyl-4'-fluorobiphenyl structure opens up numerous opportunities for collaborative, interdisciplinary research.

Biomedical Sensing: An exciting area of convergence lies at the intersection of materials science and chemical biology. Derivatives of 4-Cyanomethyl-4'-fluorobiphenyl could be integrated into scaffold-based biosensors. nih.gov For example, they could be incorporated into porous materials or conjugated with biomolecules to create sensitive and selective platforms for detecting disease biomarkers. The fluorescence properties of the biphenyl core could be harnessed for optical detection methods.

Functional Biomaterials: The compound could serve as a monomer or building block for the synthesis of novel polymers or hydrogels. The fluorine atom could impart hydrophobicity and stability, while the cyanomethyl group offers a handle for cross-linking or conjugation with bioactive molecules. Such materials could have applications in tissue engineering, drug delivery, or as biocompatible coatings for medical devices.

Smart Surfaces and Devices: By combining the responsive nature of liquid crystals with the specific recognition capabilities of chemical probes, it may be possible to create "smart" surfaces that change their optical or physical properties in response to a specific biological or chemical stimulus. This could lead to the development of novel diagnostic devices or environmental monitors.

The future of research into 4-Cyanomethyl-4'-fluorobiphenyl is bright and multifaceted. By leveraging advances in sustainable synthesis, exploring its potential in medicine and materials, and embracing interdisciplinary collaboration, the scientific community can unlock the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyanomethyl-4'-fluorobiphenyl, and how can purity be optimized?

- Methodology :

- The synthesis of biphenyl derivatives often employs Suzuki-Miyaura cross-coupling to link aromatic rings, followed by functionalization (e.g., cyanomethylation via nucleophilic substitution or alkylation). For fluorinated analogs, regioselective fluorination can be achieved using electrophilic fluorinating agents like Selectfluor™.

- Purity optimization involves recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradient). Analytical HPLC with UV detection (λ = 254 nm) is recommended for monitoring purity .

Q. How is 4-Cyanomethyl-4'-fluorobiphenyl characterized structurally and electronically?

- Methodology :

- X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., F···H or π-π stacking). For example, fluorinated biphenyls exhibit distinct torsion angles (~30–45°) between rings due to steric and electronic effects .

- Spectroscopy :

- NMR : NMR detects fluorine environments (δ ≈ -115 to -120 ppm for para-substituted fluorine). NMR identifies the cyanomethyl group (C≡N: ~110–120 ppm).

- IR : C≡N stretch appears at ~2240 cm.

- Computational methods : DFT (e.g., B3LYP/6-311+G(d,p)) predicts electronic properties (HOMO-LUMO gaps, dipole moments) .

Advanced Research Questions

Q. How do fluorine and cyanomethyl substituents influence the electronic properties and reactivity of biphenyl systems?

- Methodology :

- Fluorine’s electron-withdrawing nature reduces electron density on the biphenyl core, altering reactivity in electrophilic substitution. Cyanomethyl acts as a polarizable group, enhancing susceptibility to nucleophilic attack.

- Cyclic voltammetry measures redox potentials to quantify electronic effects. Fluorinated biphenyls typically show anodic shifts (~0.3 V) compared to non-fluorinated analogs .

Q. What intermolecular interactions dominate in the crystal packing of 4-Cyanomethyl-4'-fluorobiphenyl?

- Methodology :

- X-ray analysis of monofluorinated biphenyls reveals weak F···H-C interactions (2.7–3.0 Å) and offset π-π stacking (3.5–4.0 Å interplanar distances). Cyanomethyl groups may participate in dipole-dipole interactions or hydrogen bonding with solvents .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodology :

- Case study : If DFT-predicted bond lengths deviate from X-ray data (>0.02 Å), recalibrate computational parameters (e.g., solvent effects, dispersion corrections).

- Statistical validation : Use Bland-Altman plots to assess systematic biases between techniques. Cross-validate NMR chemical shifts with ab initio calculations (e.g., GIAO method) .

Q. What toxicological mechanisms are associated with fluorinated biphenyl derivatives, and how are they studied?

- Methodology :

- In vitro assays : HepG2 cell lines assess cytotoxicity (IC via MTT assay). Fluorinated biphenyls may inhibit cytochrome P450 enzymes, measured via fluorometric substrates.

- In vivo models : Rodent studies (e.g., Sprague-Dawley rats) evaluate hepatic lesions via histopathology and biomarker analysis (ALT/AST levels). Metabolites are identified using LC-MS/MS .

Key Research Challenges

- Stereoelectronic Effects : Balancing fluorine’s electronegativity with cyanomethyl’s polarizability in reaction design.

- Toxicity Profiling : Differentiating metabolic pathways of 4-Cyanomethyl-4'-fluorobiphenyl from related fluorobiphenyls (e.g., 4'-fluoro-4-chlorobiphenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.